ethyl N-(2-hydroxyethyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-hydroxyethyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound contains an ester functional group, a tertiary amine, and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-hydroxyethyl)amino]propanoate typically involves the esterification of 3-[(2-hydroxyethyl)amino]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(2-hydroxyethyl)amino]propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-hydroxyethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-[(2-oxoethyl)amino]propanoic acid.
Reduction: 3-[(2-hydroxyethyl)amino]propanol.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Ethyl 3-[(2-hydroxyethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-hydroxyethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.
Ethyl propanoate: Similar in structure but lacks the amino and hydroxyl groups.
Uniqueness
Ethyl 3-[(2-hydroxyethyl)amino]propanoate is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
3705-57-5 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)3-4-8-5-6-9/h8-9H,2-6H2,1H3 |
InChI Key |
KFMUHEFRYACHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.